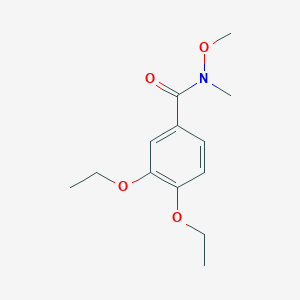

3,4-Diethoxy-N-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

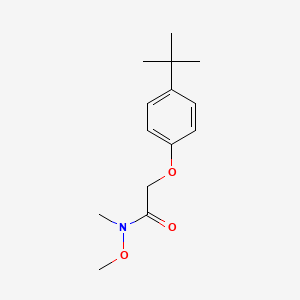

“3,4-Diethoxy-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C13H19NO4 . It is a derivative of benzamide .

Molecular Structure Analysis

The molecular structure of “3,4-Diethoxy-N-methoxy-N-methylbenzamide” consists of a benzamide core with methoxy groups at the 3 and 4 positions, and a diethoxy group at the N position .Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

3,4-diethoxy-N-methoxy-N-methylbenzamide serves as a precursor in the synthesis of various bioactive compounds. Its structure is amenable to modifications that can lead to the development of new pharmaceutical agents. For instance, its use in the preparation of β-trifluoromethyl enaminones has been documented . These enaminones are valuable intermediates in the synthesis of more complex molecules with potential therapeutic effects.

Agriculture: Development of Pesticides

In agriculture, this compound could be explored for the development of novel pesticides. Its structural similarity to known benzamide pesticides suggests that it may interact with biological targets in pests. Research into its potential as an insect repellent or herbicide could lead to safer and more effective agricultural chemicals .

Material Science: Polymer Modification

The benzamide moiety in 3,4-diethoxy-N-methoxy-N-methylbenzamide is a functional group that can be incorporated into polymers to alter their properties. This could lead to the creation of new materials with enhanced durability, flexibility, or other desirable characteristics important in material science .

Environmental Science: Pollutant Degradation

Environmental scientists could investigate the role of 3,4-diethoxy-N-methoxy-N-methylbenzamide in the degradation of pollutants. Its potential to act as a catalyst in breaking down harmful chemicals in the environment could be a significant area of research, contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition Studies

This compound’s ability to interact with enzymes could be harnessed in biochemistry for studying enzyme inhibition. It could serve as a model compound for designing inhibitors against specific enzymes implicated in diseases, aiding in the understanding of biochemical pathways and the development of new drugs .

Pharmacology: Drug Delivery Systems

In pharmacology, 3,4-diethoxy-N-methoxy-N-methylbenzamide could be utilized in the design of drug delivery systems. Its chemical structure might allow it to conjugate with drugs, enhancing their solubility, stability, and absorption, thereby improving their therapeutic efficacy .

Chemical Engineering: Process Optimization

Chemical engineers could explore the use of 3,4-diethoxy-N-methoxy-N-methylbenzamide in process optimization. Its properties might be beneficial in catalysis, leading to more efficient chemical reactions, which is crucial for scaling up production processes in the chemical industry .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, this compound could be used as a standard in chromatographic analyses due to its unique chemical signature. It could help in the calibration of equipment and serve as a reference point for the identification of similar compounds in complex mixtures .

properties

IUPAC Name |

3,4-diethoxy-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-11-8-7-10(9-12(11)18-6-2)13(15)14(3)16-4/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPHLTYOHUDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-methoxy-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)